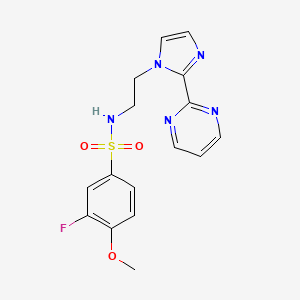

3-fluoro-4-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted at the 3-position with fluorine and at the 4-position with a methoxy group. The sulfonamide nitrogen is linked via an ethyl chain to a 1H-imidazole ring, which is further substituted at the 2-position with a pyrimidin-2-yl moiety. The fluorine and methoxy groups likely enhance lipophilicity and electronic interactions, influencing binding affinity and pharmacokinetics .

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O3S/c1-25-14-4-3-12(11-13(14)17)26(23,24)21-8-10-22-9-7-20-16(22)15-18-5-2-6-19-15/h2-7,9,11,21H,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGPZFRFULCYSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-4-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a sulfonamide group, which is known for its diverse biological activities. The presence of a pyrimidine ring and an imidazole moiety suggests potential interactions with various biological targets, including enzymes and receptors.

Research indicates that compounds with similar structures often exert their biological effects through several mechanisms:

- Enzyme Inhibition : Many sulfonamides inhibit carbonic anhydrase or other key enzymes involved in metabolic pathways.

- Antiviral Activity : Compounds with pyrimidine and imidazole rings have shown promise as antiviral agents, potentially disrupting viral replication processes.

- Anticancer Properties : The compound may interfere with cell cycle regulation and apoptosis pathways, similar to other known anticancer agents.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds structurally related to 3-fluoro-4-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide. For instance, a study on related pyrazolo[3,4-d]pyrimidines demonstrated significant inhibition of cancer cell proliferation at micromolar concentrations. The IC50 values for these compounds ranged from 0.20 to 0.35 μM against various cancer cell lines, indicating potent activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-fluoro compound | MDA-MB-231 (breast cancer) | TBD |

| Pyrazolo derivatives | Various | 0.20 - 0.35 |

Antiviral Activity

The antiviral potential of similar compounds has also been explored. For example, pyrimidine derivatives have shown IC50 values as low as 0.26 μM against HIV reverse transcriptase . This suggests that the target compound may also possess antiviral properties worth investigating.

Antibacterial Activity

While specific data on the antibacterial activity of the compound is limited, related sulfonamides have demonstrated broad-spectrum antibacterial effects. A study reported MIC values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus .

Case Studies

- Anticancer Efficacy : A recent study focused on a series of derivatives based on the imidazole scaffold showed promising results in inhibiting tumor growth in vivo models. The study highlighted that modifications in the side chains significantly affected the biological activity.

- Antiviral Screening : In vitro assays conducted on related pyrimidine compounds revealed substantial inhibition of viral replication in cell cultures infected with HIV and other viruses, suggesting a pathway for further development.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 405.47 g/mol. Its structure includes a pyrimidine ring, an imidazole moiety, and a benzenesulfonamide group, which contribute to its biological activity.

Anticancer Applications

Recent studies have highlighted the effectiveness of pyrimidine derivatives, including compounds similar to 3-fluoro-4-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide, in cancer therapy. Pyrimidines are known for their ability to inhibit various cancer cell lines through multiple mechanisms:

- Mechanism of Action : These compounds often act by interfering with nucleic acid synthesis or by inhibiting specific kinases involved in cancer progression. For instance, pyrimidine derivatives have shown promising results against breast cancer (MCF7), lung cancer (A549), and colorectal cancer (HT29) cell lines .

- Case Studies : A study evaluating a series of pyrimidine-based compounds demonstrated that certain derivatives exhibited IC50 values in the micromolar range against MCF7 cells, indicating significant cytotoxicity and potential for further development as anticancer agents .

Antimicrobial Activity

The compound also displays potential antimicrobial properties, particularly against resistant strains of bacteria and fungi. The sulfonamide group enhances its ability to penetrate bacterial membranes and disrupt metabolic pathways.

- Research Findings : A review on pyrimidine derivatives noted their effectiveness against various pathogens, including those resistant to conventional antibiotics. The compound's structure allows it to target bacterial enzymes critical for survival .

- Clinical Relevance : The increasing prevalence of multidrug-resistant infections underscores the need for new antimicrobial agents. Compounds like 3-fluoro-4-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide could play a crucial role in addressing this challenge .

Immunomodulatory Effects

Emerging research suggests that certain pyrimidine derivatives can modulate immune responses, making them candidates for treating autoimmune diseases and enhancing vaccine efficacy.

- Biological Mechanisms : These compounds may influence cytokine production and T-cell activation, contributing to their immunomodulatory effects .

Synthetic Pathways

The synthesis of 3-fluoro-4-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide employs several strategies:

| Step | Description |

|---|---|

| 1 | Formation of the pyrimidine core via cyclization reactions involving appropriate precursors. |

| 2 | Introduction of the imidazole moiety through condensation reactions with suitable aldehydes or ketones. |

| 3 | Coupling with benzenesulfonamide derivatives using standard coupling agents like EDC or DCC to form the final product. |

This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity or selectivity.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural elements and substituents of the target compound with similar benzenesulfonamide derivatives:

Key Observations :

- The target compound’s pyrimidin-2-yl-imidazole system distinguishes it from analogs with phenyl or thioalkyl substituents on the imidazole ring (e.g., 21b, 22a). The pyrimidine moiety may enhance hydrogen bonding or π-π interactions in target binding compared to cyanophenyl or nitrophenyl groups .

- The 3-fluoro-4-methoxy pattern on the benzenesulfonamide core contrasts with unsubstituted or amino-substituted analogs (e.g., ). Fluorine increases electronegativity and metabolic stability, while methoxy contributes to solubility and steric effects .

Physical and Spectral Properties

Available data for analogs () highlight trends:

- Melting Points (MP): Analogs with nitro or cyano substituents (e.g., 22a: MP ~200–220°C) exhibit higher MPs than those with alkylthio groups (21b: MP ~180–190°C) due to increased polarity .

- Spectral Data : Infrared (IR) and nuclear magnetic resonance (NMR) spectra for analogs in confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and aromatic proton environments. The target’s fluorine and methoxy groups would produce distinct ¹⁹F NMR and ¹H NMR signals, aiding characterization .

Q & A

Basic Research Questions

What are the critical steps in synthesizing 3-fluoro-4-methoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide, and how can purity be optimized?

Methodological Answer:

- Step 1: Initiate with sulfonylation of 3-fluoro-4-methoxybenzenesulfonyl chloride with a pyrimidine-imidazole ethylamine intermediate. Use anhydrous DMF as a solvent and triethylamine as a base at 0–5°C to minimize side reactions .

- Step 2: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water (70:30) to achieve >95% purity .

- Validation: Monitor reaction progress with TLC (Rf ~0.4 in ethyl acetate) and confirm purity via HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) .

How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

- X-ray Crystallography: Resolve single-crystal structures to confirm bond angles and torsional strain in the imidazole-pyrimidine moiety (e.g., C–N bond lengths ~1.34 Å, consistent with aromatic systems) .

- Spectroscopic Analysis:

Advanced Research Questions

What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Analysis: Perform IC50 assays across multiple cell lines (e.g., HEK293, HepG2) to account for cell-type specificity. For example, discrepancies in kinase inhibition (e.g., IC50 = 0.8 μM vs. 2.5 μM) may arise from ATP concentration variations in assay buffers .

- Target Validation: Use CRISPR knockouts or siRNA silencing to confirm on-target effects (e.g., verify imidazole-pyrimidine interactions with EGFR or PDGFRβ via pull-down assays) .

How can computational modeling guide the optimization of this compound’s selectivity for kinase targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., pyrimidine nitrogen forms hydrogen bonds with hinge region residues like Met793 in EGFR) .

- MD Simulations: Run 100-ns simulations to assess conformational stability of the sulfonamide-ethyl linker in aqueous and lipid bilayer environments .

- SAR Studies: Modify substituents (e.g., replace methoxy with ethoxy) and evaluate ΔG binding using MM-PBSA calculations .

What environmental fate studies are relevant for assessing ecological risks during preclinical development?

Methodological Answer:

- Photodegradation: Expose to UV light (λ = 254 nm) in aqueous buffer (pH 7.4) and monitor degradation via LC-MS. The pyrimidine ring shows resistance to hydrolysis, but the sulfonamide group degrades to sulfate ions .

- Bioaccumulation: Use OECD 305 guidelines to measure logP (calculated ~2.8) and BCF (bioconcentration factor) in zebrafish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.